
(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of benzodioxole and tetrahydrocarbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydrocarbazole Moiety: This involves the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves the coupling of the benzodioxole and tetrahydrocarbazole moieties through a propenone linker, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. The presence of both benzodioxole and tetrahydrocarbazole moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the treatment of diseases.
Industry
In industry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Pathway Interference: The compound might interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE: can be compared with other compounds containing benzodioxole or tetrahydrocarbazole moieties, such as:
Uniqueness
The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-2-PROPEN-1-ONE lies in its combined structure, which may confer unique chemical and biological properties not found in simpler analogs. This combination allows for a broader range of applications and interactions.
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19NO3/c24-22(12-10-15-9-11-20-21(13-15)26-14-25-20)23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1,3,5,7,9-13H,2,4,6,8,14H2/b12-10+ |
InChI Key |
IPCMPHHJAIICOX-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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